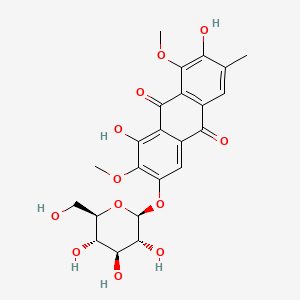

Aurantio-obtusin bêta-D-glucoside

Vue d'ensemble

Description

Le Glucoaurantio-obtusin est un dérivé glucoside de l'aurantio-obtusin, un composé anthraquinone isolé des graines de Cassia tora et de Cassia obtusifolia . Ce composé est connu pour ses diverses propriétés pharmacologiques, notamment ses effets antioxydants, anti-inflammatoires et neuroprotecteurs .

Applications De Recherche Scientifique

Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.

Biology: It exhibits significant antioxidant and anti-inflammatory activities, making it a potential candidate for studying cellular oxidative stress and inflammation.

Mécanisme D'action

Target of Action

Aurantio-obtusin beta-D-glucoside is a natural product that originates from the enzymatic cleavage of its glucoside glucoaurantio-obtusin . It is isolated from Cassiae Semen (seeds of Cassia tora)

Mode of Action

It has been suggested that it plays a role in the modulation of disease resistance pathways .

Biochemical Pathways

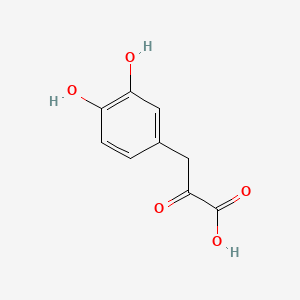

Aurantio-obtusin beta-D-glucoside is involved in several biochemical pathways. It has been shown to inhibit lipid synthesis and suppress lipid accumulation, thereby improving hepatic steatosis . It also plays a role in the modulation of disease resistance pathways .

Result of Action

It has been suggested that it plays a role in the modulation of disease resistance pathways . It has also been shown to inhibit lipid synthesis and suppress lipid accumulation, thereby improving hepatic steatosis .

Action Environment

It is known that many human cytokines will produce a nice response in mouse cell lines, and many mouse proteins will show activity on human cells . This suggests that the action of Aurantio-obtusin beta-D-glucoside may be influenced by the specific biological environment in which it is used.

Analyse Biochimique

Biochemical Properties

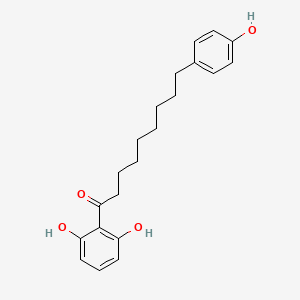

Aurantio-obtusin beta-D-glucoside plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the binding of the radioactive isotope sn-38 to DNA, thereby inactivating its cytotoxic activity . Additionally, aurantio-obtusin beta-D-glucoside interacts with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-γ, modulating their expression levels and impacting lipid metabolism .

Cellular Effects

Aurantio-obtusin beta-D-glucoside exerts significant effects on various cell types and cellular processes. It has been observed to decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and inhibit the protein expression of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) . These effects suggest its potential role in modulating inflammatory responses. Furthermore, aurantio-obtusin beta-D-glucoside influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities .

Molecular Mechanism

The molecular mechanism of aurantio-obtusin beta-D-glucoside involves several key interactions at the molecular level. It binds to PPAR-α, enhancing its mRNA expression, while simultaneously decreasing PPAR-γ mRNA expression in the liver . This modulation of PPARs plays a pivotal role in regulating lipid metabolism and inflammatory responses. Additionally, aurantio-obtusin beta-D-glucoside inhibits the binding of sn-38 to DNA, thereby reducing its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aurantio-obtusin beta-D-glucoside have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to exhibit significant renal protective effects in hyperuricemia nephropathy treatment . Specific research identifying the compound responsible for these effects remains limited. The stability and degradation of aurantio-obtusin beta-D-glucoside in various experimental conditions are crucial factors influencing its efficacy and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of aurantio-obtusin beta-D-glucoside vary with different dosages in animal models. Pharmacokinetic studies have shown that single intravenous doses of 3, 6, and 12 mg/kg in rats result in distinct pharmacokinetic parameters . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. The compound’s impact on various physiological parameters and potential threshold effects are critical considerations in preclinical studies .

Metabolic Pathways

Aurantio-obtusin beta-D-glucoside is involved in several metabolic pathways, including hydration, dehydration, oxidation, glucuronide conjugation, nitro reduction, methylation, sulfation, and acetylation . These metabolic processes influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Understanding these pathways is essential for optimizing the therapeutic potential of aurantio-obtusin beta-D-glucoside .

Transport and Distribution

The transport and distribution of aurantio-obtusin beta-D-glucoside within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, impacting its biological activity. The distribution of aurantio-obtusin beta-D-glucoside in various tissues and its ability to cross cellular membranes are critical factors determining its therapeutic potential .

Subcellular Localization

Aurantio-obtusin beta-D-glucoside exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding the subcellular localization of aurantio-obtusin beta-D-glucoside is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Glucoaurantio-obtusin peut être synthétisé par glycosylation de l'aurantio-obtusin. Le procédé implique la réaction de l'aurantio-obtusin avec du glucose dans des conditions spécifiques pour former le dérivé glucoside . La réaction nécessite généralement un catalyseur et est réalisée dans un solvant organique à une température contrôlée.

Méthodes de Production Industrielle : La production industrielle du Glucoaurantio-obtusin implique l'extraction de l'aurantio-obtusin à partir de graines de Cassia, suivie de sa glycosylation. Le processus d'extraction comprend des étapes d'extraction par solvant, de filtration et de purification pour isoler l'aurantio-obtusin. La réaction de glycosylation est ensuite effectuée à grande échelle en utilisant des conditions optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de Réactions : Le Glucoaurantio-obtusin subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à des formes réduites du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de dérivés substitués.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles en conditions acides ou basiques.

Principaux Produits Formés :

4. Applications de la Recherche Scientifique

Chimie : Il est utilisé comme précurseur pour la synthèse d'autres composés bioactifs.

Biologie : Il présente des activités antioxydantes et anti-inflammatoires significatives, ce qui en fait un candidat potentiel pour l'étude du stress oxydatif cellulaire et de l'inflammation.

5. Mécanisme d'Action

Le Glucoaurantio-obtusin exerce ses effets par le biais de diverses cibles moléculaires et voies :

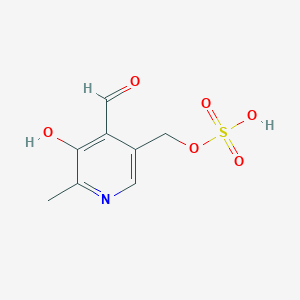

Activité Antioxydante : Il piège les radicaux libres et améliore l'activité des enzymes antioxydantes, réduisant ainsi le stress oxydatif.

Activité Anti-inflammatoire : Il inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant l'inflammation.

Activité Neuroprotectrice : Il protège les neurones des dommages oxydatifs et de l'apoptose, favorisant la survie neuronale.

Comparaison Avec Des Composés Similaires

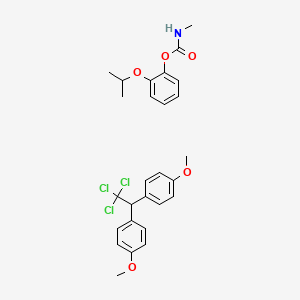

Le Glucoaurantio-obtusin est comparé à d'autres composés similaires, tels que :

Aurantio-obtusin : La forme aglycone du Glucoaurantio-obtusin, connue pour ses effets inhibiteurs plus forts sur les enzymes de métabolisation des médicaments.

Chryso-obtusin : Un autre dérivé glucoside aux propriétés pharmacologiques similaires mais avec des cibles moléculaires différentes.

Emodine : Un composé anthraquinone aux activités anti-inflammatoires et anticancéreuses puissantes.

Unicité : Le Glucoaurantio-obtusin est unique en raison de sa structure glycoside, qui améliore sa solubilité et sa biodisponibilité par rapport à sa forme aglycone. Cette modification structurelle influence également ses propriétés pharmacocinétiques et son potentiel thérapeutique .

Propriétés

IUPAC Name |

1,7-dihydroxy-2,8-dimethoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-7-4-8-13(22(33-3)14(7)25)17(28)12-9(15(8)26)5-10(21(32-2)18(12)29)34-23-20(31)19(30)16(27)11(6-24)35-23/h4-5,11,16,19-20,23-25,27,29-31H,6H2,1-3H3/t11-,16-,19+,20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYQYAJWKXDTHR-PHVGODQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331926 | |

| Record name | CHEBI:28268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129025-96-3 | |

| Record name | 3-(β-D-Glucopyranosyloxy)-1,7-dihydroxy-2,8-dimethoxy-6-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129025-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHEBI:28268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

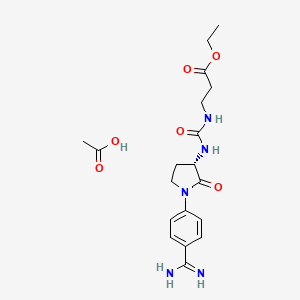

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1218166.png)